4-butoxy-4-oxobutanoic acid

Vue d'ensemble

Description

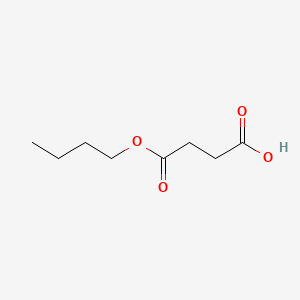

4-butoxy-4-oxobutanoic acid, also known as butyl hydrogen succinate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from butanedioic acid (succinic acid) and butanol. This compound is commonly used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-butoxy-4-oxobutanoic acid, is typically synthesized through the esterification of butanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the mixture under reflux to facilitate the esterification process. The general reaction is as follows:

Butanedioic acid+ButanolAcid CatalystButanedioic acid, monobutyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is optimized for higher yields and efficiency. The use of continuous reactors and advanced catalysts, such as ion-exchange resins, can enhance the production process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, increasing the overall yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-4-oxobutanoic acid, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and butanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to butanediol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed

Hydrolysis: Butanedioic acid and butanol.

Reduction: Butanediol.

Transesterification: Different esters depending on the alcohol used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Treatment of Autoimmune Disorders

Research indicates that derivatives of 4-oxobutanoic acid, including 4-butoxy-4-oxobutanoic acid, can be utilized in the development of pharmaceutical compositions aimed at treating autoimmune diseases. These compounds exhibit immunosuppressive properties, making them potential candidates for managing conditions where the immune system attacks the body's own tissues .

2. Antidiabetic Agents

The compound has been studied for its role in diabetes management. Previous patents have described its efficacy as an antidiabetic agent, particularly in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The mechanism involves inhibition of enzymes related to tryptophan metabolism, which can affect insulin sensitivity and glucose metabolism .

3. Inhibition of Enzymatic Activity

Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes such as pancreatic α-amylase and α-glucosidase. This inhibition is crucial for controlling blood sugar levels post-meal, thus supporting its application in dietary supplements for diabetes management .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been employed in various biochemical assays to evaluate its inhibitory effects on specific enzymes. For instance, studies have shown that certain formulations containing this compound can significantly reduce enzymatic activity associated with carbohydrate metabolism, indicating its potential use in metabolic research .

2. Structural Analysis and Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural properties allow chemists to modify it for creating derivatives with enhanced biological activity or specificity .

Case Studies

Mécanisme D'action

The mechanism of action of butanedioic acid, monobutyl ester, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to butanedioic acid, which is a key intermediate in the citric acid cycle. This cycle is crucial for energy production in cells. The ester can also act as a plasticizer, modifying the physical properties of polymers by reducing their glass transition temperature and increasing their flexibility.

Comparaison Avec Des Composés Similaires

Similar Compounds

Butanedioic acid, dimethyl ester: Another ester of butanedioic acid, used in similar applications but with different physical properties.

Butanedioic acid, diethyl ester: Similar to the monobutyl ester but with two ethyl groups instead of one butyl group.

Butanedioic acid, dibutyl ester: Contains two butyl groups, used as a plasticizer and solvent.

Uniqueness

4-butoxy-4-oxobutanoic acid, is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications where moderate solubility in both water and organic solvents is required. Its ability to act as a plasticizer and its role in biological systems further distinguish it from other esters of butanedioic acid.

Activité Biologique

4-Butoxy-4-oxobutanoic acid, also known as 4-(tert-butoxy)-4-oxobutanoic acid, is an organic compound with significant potential in medicinal chemistry and biochemistry. This compound features a butanoic acid backbone with a tert-butoxy group and a keto functional group, which influence its biological activities and interactions with various molecular targets.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS Number : 15026-17-2

The presence of the tert-butoxy group enhances the steric properties of the compound, potentially increasing its interaction with biological targets such as enzymes and receptors. The keto group may facilitate specific binding interactions that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound can act as a substrate for various enzymes involved in metabolic pathways, influencing biochemical processes that are essential for cellular function.

Key Mechanisms:

- Enzyme Interaction : The compound can participate in enzyme-catalyzed reactions, acting as a substrate or an inhibitor.

- Receptor Binding : It may bind to specific receptors, leading to modulation of signaling pathways that affect cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated its ability to significantly reduce lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in cells.

Case Study: Anti-inflammatory Effects

In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This finding supports its potential use in developing anti-inflammatory therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | Contains an amino group; derivative of aspartic acid | Exhibits various biological activities |

| 4-(sec-butoxy)-4-oxobutanoic acid | Sec-butoxy group instead of tert-butoxy | Used in enzyme-catalyzed reactions |

Propriétés

IUPAC Name |

4-butoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYSYXDNLPNNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871114 | |

| Record name | Butanedioic acid, 1-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5150-93-6 | |

| Record name | Butyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.